

A Head-to-Head Comparison of Kefiran from Diverse Lactobacillus Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kefiran

Cat. No.: B608327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Kefiran, a water-soluble exopolysaccharide produced by various lactic acid bacteria, is gaining significant attention in the scientific community for its diverse bioactive properties, including antimicrobial, antioxidant, and immunomodulatory effects. This guide provides a comprehensive head-to-head comparison of **kefiran** derived from different Lactobacillus species, with a focus on physicochemical characteristics, biological activities, and production yields, supported by experimental data and detailed protocols. The primary producer of **kefiran** is Lactobacillus **kefiranofaciens**, which is found in kefir grains.^{[1][2][3]} While other Lactobacillus species are present in kefir grains, such as Lactobacillus kefir and Lactobacillus parakefir, the majority of research on **kefiran** has centered on the product from L. **kefiranofaciens**.^{[1][3]}

Physicochemical Properties of Kefiran

The structural and physical properties of **kefiran** can vary depending on the producing strain and fermentation conditions.^{[1][4]} Generally, it is a branched glucogalactan, composed of glucose and galactose residues.^{[4][5]} The ratio of these monosaccharides can differ, influencing the polymer's characteristics.^[4]

Property	Lactobacillus kefiranofaciens ZW3	Lactobacillus kefiranofaciens (General)	Kefiran from Kefir Grains (Mixed Culture)
Monosaccharide Composition	Glucose and Galactose[6]	Equal proportions of Glucose and Galactose[5]	Glucose and Galactose (ratio approx. 1:0.7 to 1:0.4) [4][7]
Molecular Weight	Not specified	~10 ⁶ Da[4]	7.6 x 10 ⁵ g/mol [8]
Melting Point	93.38 °C[6]	Not specified	Not specified
Key Functional Groups	Carboxyl, hydroxyl, and amide groups[6]	Not specified	Carboxyl, hydroxyl, and amide groups[4]

Biological Activities: A Comparative Overview

Kefiran exhibits a range of biological activities that are of interest for therapeutic applications. These properties are often strain-dependent.

Antimicrobial Activity

Kefiran has demonstrated inhibitory effects against various pathogenic and spoilage microorganisms.[9][10][11] This activity is attributed to the production of organic acids, bacteriocins, and the polysaccharide itself.[12][13]

Pathogen	Kefiran from Kefir Grains (Mixed Culture) - Inhibition Zone (mm)
Streptococcus pyogenes	High activity reported[9]
Staphylococcus aureus	23.6[14]
Pseudomonas aeruginosa	22.4[14]
Escherichia coli	21.2[14]
Candida albicans	Activity observed[9]

Antioxidant Activity

The antioxidant potential of **kefiran** is a key area of investigation. It is often measured by its ability to scavenge free radicals.

Assay	Kefiran from Kefir Grains (Mixed Culture)
DPPH Radical Scavenging	Activity demonstrated, increases with fermentation time[15][16]
ABTS Radical Scavenging	IC50 values vary depending on the kefir grain source (e.g., 9.90% v/v vs. 17.61% v/v)[17]
Ferric Reducing Antioxidant Power (FRAP)	Activity demonstrated[16][18]

Immunomodulatory Effects

Kefiran has been shown to modulate the immune system, exhibiting both pro-inflammatory and anti-inflammatory effects depending on the context.[13][19] Oral administration of **kefiran** from *L. kefiranofaciens* has been shown to influence the gut-associated lymphoid tissue (GALT), leading to systemic immune responses.[13][20]

Kefiran Production Yield

The yield of **kefiran** is highly dependent on the *Lactobacillus* strain and the fermentation conditions, including the composition of the culture medium.[1][21]

Lactobacillus Species/Strain	Culture Conditions	Kefiran Yield
Lactobacillus kefiranofaciens	Optimized medium with sucrose, yeast extract, and KH ₂ PO ₄	Optimized for a 58.02% increase[1]
Lactobacillus kefiranofaciens	Medium with 5% lactose and 5 g/L yeast extract	670 mg/L[21]
Lactobacillus kefiranofaciens	Optimized medium with 8.84% lactose and 21.3 g/L yeast extract	712 mg/L[21]
Lactobacillus kefiranofaciens	Fed-batch fermentation with whey lactose	Up to 2514 ± 93 mg/L[21]
Lactobacillus kefiranofaciens WT-2B(T)	Rice hydrolysate medium, 7-day culture	2.5 g/L[8]
L. kefiranofaciens and S. cerevisiae (Mixed Culture)	Anaerobic, batch	36 mg/L/h[22]
L. kefiranofaciens and S. cerevisiae (Mixed Culture)	Aerobic, batch	44 mg/L/h[22]
L. kefiranofaciens and S. cerevisiae (Mixed Culture)	Fed-batch	62 mg/L/h (final concentration 5.41 g/L)[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for **kefiran** extraction and the evaluation of its biological activities.

Kefiran Extraction and Purification

- **Culturing:** Kefir grains are cultured in pasteurized milk.[10]
- **Harvesting:** Grains are harvested and washed with distilled water at elevated temperatures (e.g., 50°C and 100°C).[10]

- Extraction: The mixture is centrifuged, and the supernatant containing the polysaccharide is collected.[10]
- Precipitation: Cold ethanol is added to the supernatant to precipitate the **kefiran**. [10]
- Purification: The precipitate is dissolved in hot distilled water and can be subjected to further purification steps like dialysis.
- Lyophilization: The purified **kefiran** solution is freeze-dried to obtain a powder.[10]

Note: Different extraction methods, including those using ultrasound, can influence the yield and properties of the extracted **kefiran**. [23][24]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

- Preparation of Indicator Strains: The target pathogenic or spoilage bacteria are cultured to a specific concentration.
- Inoculation: A lawn of the indicator strain is spread evenly on an agar plate.
- Well Creation: Wells are aseptically punched into the agar.
- Sample Addition: A known concentration of the **kefiran** solution is added to the wells.
- Incubation: The plates are incubated under appropriate conditions for the indicator strain to grow.
- Measurement: The diameter of the inhibition zone around each well is measured to determine the antimicrobial activity.[10]

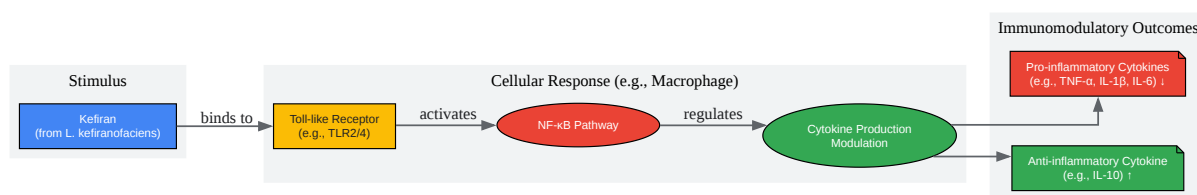
Antioxidant Activity Assays

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - A solution of DPPH in methanol is prepared.
 - Different concentrations of the **kefiran** sample are mixed with the DPPH solution.

- The mixture is incubated in the dark at room temperature.
- The decrease in absorbance is measured spectrophotometrically at 517 nm.[\[15\]](#) The scavenging activity is calculated as a percentage of DPPH discoloration.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
 - The ABTS radical cation (ABTS^{•+}) is generated by reacting ABTS with potassium persulfate.
 - The ABTS^{•+} solution is diluted to a specific absorbance at 734 nm.
 - Different concentrations of the **kefir** sample are added to the ABTS^{•+} solution.
 - The decrease in absorbance is measured after a specific incubation time.[\[17\]](#)[\[18\]](#)
- FRAP (Ferric Reducing Antioxidant Power) Assay:
 - The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
 - The **kefir** sample is mixed with the FRAP reagent and incubated.
 - The absorbance of the resulting blue-colored complex is measured spectrophotometrically.[\[18\]](#)

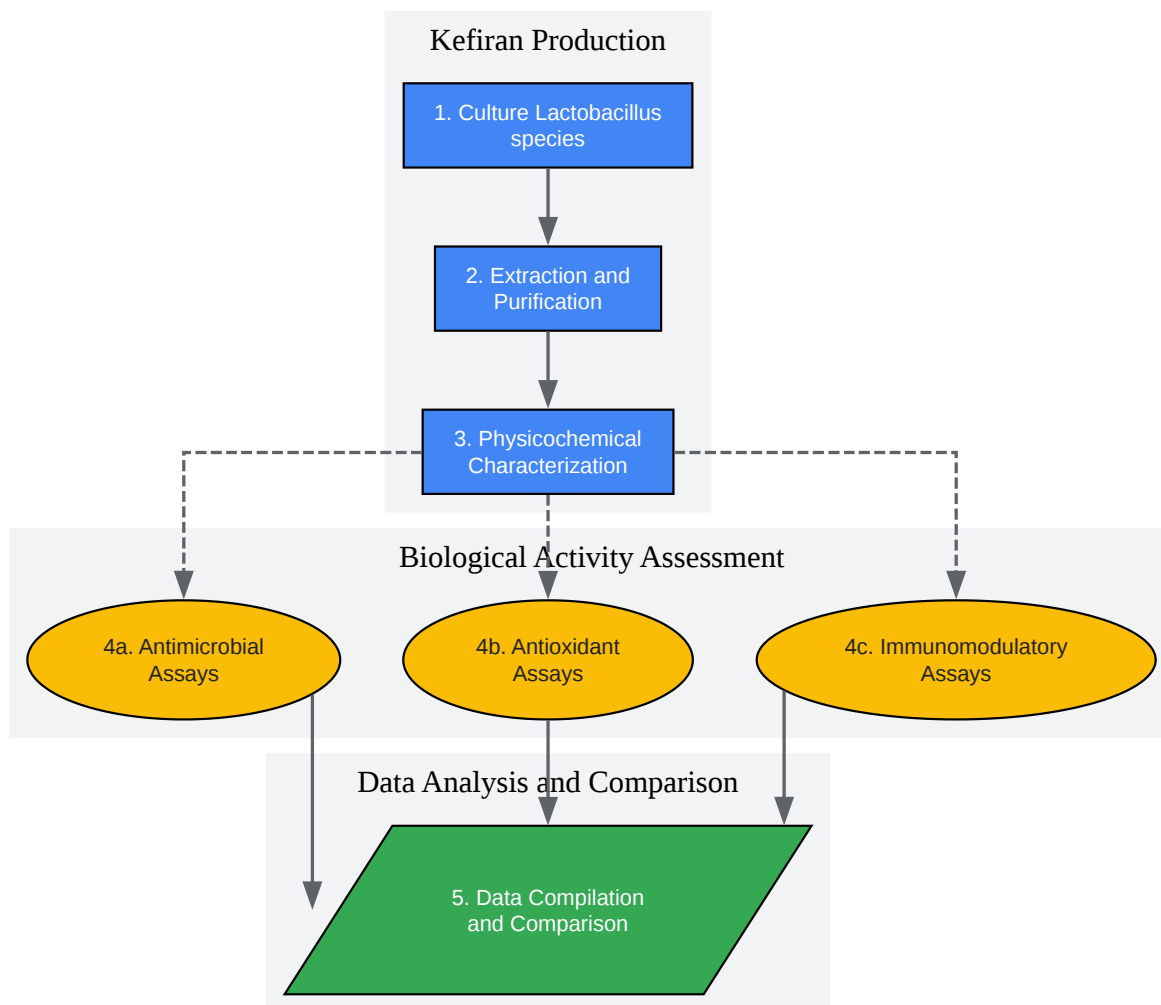
Signaling Pathways and Visualizations

Kefir's immunomodulatory effects are mediated through various signaling pathways. Oral administration of **kefir** from *Lactobacillus kefir* has been shown to modulate the nuclear factor-kappa B (NF-κB) pathway and influence the production of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α).[\[19\]](#)[\[20\]](#)[\[25\]](#)



[Click to download full resolution via product page](#)

Caption: **Kefiran's** immunomodulatory signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing **kefir**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lactobacillus kefiranofaciens: From Isolation and Taxonomy to Probiotic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical properties of exopolysaccharide produced by Lactobacillus kefiranofaciens ZW3 isolated from Tibet kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization and biological activities of an exopolysaccharide kefiran produced by Lactobacillus kefiranofaciens WT-2B(T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and healing activity of kefir and kefiran extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www2.ufrb.edu.br [www2.ufrb.edu.br]
- 12. mdpi.com [mdpi.com]
- 13. Kefir and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. office2.jmbfs.org [office2.jmbfs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Comparative antioxidant potential of kefir and yogurt of bovine and non-bovine origins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Co-production of functional exopolysaccharides and lactic acid by Lactobacillus kefiranofaciens originated from fermented milk, kefir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced kefiran production by mixed culture of Lactobacillus kefiranofaciens and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of Three Extraction Methods on the Physicochemical Properties of Kefirans Isolated from Three Types of Animal Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impact of Kefiran Exopolysaccharide Extraction on Its Applicability for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Relationship: Immune System and Lactobacillus kefiranofaciens - Vitabase [stag.vitabase.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Kefiran from Diverse Lactobacillus Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608327#head-to-head-comparison-of-kefiran-from-different-lactobacillus-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com